Pyrazine,2-sec-butyl-5-methoxy-(8CI)
Overview
Description
Pyrazine,2-sec-butyl-5-methoxy-(8CI): is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is a member of the pyrazine family, which is known for its aromatic properties and diverse applications in various fields such as food, pharmaceuticals, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine,2-sec-butyl-5-methoxy-(8CI) typically involves the reaction of 2-methoxypyrazine with sec-butyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of Pyrazine,2-sec-butyl-5-methoxy-(8CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazine,2-sec-butyl-5-methoxy-(8CI) can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced pyrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of Pyrazine,2-sec-butyl-5-methoxy-(8CI).
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyrazine,2-sec-butyl-5-methoxy-(8CI) is used as a building block in the synthesis of more complex organic molecules . It is also used as a flavoring agent due to its distinctive aroma .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological macromolecules . It serves as a model compound for understanding the behavior of pyrazine-based drugs .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavorings . It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of Pyrazine,2-sec-butyl-5-methoxy-(8CI) involves its interaction with specific molecular targets such as enzymes and receptors . The methoxy group and the sec-butyl group play crucial roles in its binding affinity and specificity . The compound can modulate the activity of certain enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
- 2-Isopropyl-3-methoxypyrazine
- 2-Isobutyl-3-methoxypyrazine
- 2-Methoxy-3-(1-methylpropyl)pyrazine
Comparison:
- 2-Isopropyl-3-methoxypyrazine and 2-Isobutyl-3-methoxypyrazine share similar structural features with Pyrazine,2-sec-butyl-5-methoxy-(8CI), but differ in the alkyl substituent attached to the pyrazine ring .
- 2-Methoxy-3-(1-methylpropyl)pyrazine has a similar methoxy group but a different alkyl chain, which affects its chemical properties and applications .
Uniqueness: Pyrazine,2-sec-butyl-5-methoxy-(8CI) is unique due to its specific sec-butyl and methoxy substituents, which confer distinct aromatic properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-butan-2-yl-5-methoxypyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-7(2)8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMODMIVYBYMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CN=C(C=N1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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